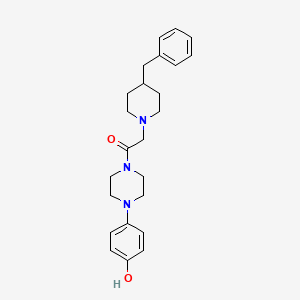
Tyrosinase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-6 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin. This compound has garnered significant attention due to its potential applications in various fields, including medicine, cosmetics, and biotechnology. This compound is particularly noted for its ability to inhibit the enzymatic activity of tyrosinase, thereby reducing melanin synthesis and offering potential therapeutic benefits for conditions related to hyperpigmentation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often begins with the selection of appropriate starting materials, which undergo a series of chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are carried out under specific conditions, including controlled temperature, pH, and the use of catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, selection of suitable solvents, and the use of industrial-grade equipment. The process also includes purification steps to isolate the final product from impurities and by-products. Techniques such as crystallization, chromatography, and distillation are commonly employed to achieve high-purity this compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosinase-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium, platinum.
Solvents: Organic solvents like methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Tyrosinase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin synthesis and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Utilized in the development of skin-lightening products and cosmetics aimed at reducing pigmentation.
Mécanisme D'action
The mechanism of action of Tyrosinase-IN-6 involves its interaction with the active site of the tyrosinase enzyme. By binding to the copper ions present in the enzyme’s active site, this compound inhibits the enzyme’s catalytic activity, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, effectively blocking the enzyme’s ability to catalyze the oxidation of tyrosine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in skin-lightening products.
Arbutin: A natural compound with tyrosinase inhibitory activity, commonly used in cosmetics.
Hydroquinone: A potent skin-lightening agent with tyrosinase inhibitory properties.
Uniqueness of Tyrosinase-IN-6
This compound stands out due to its high potency and specificity in inhibiting tyrosinase activity. Unlike some other inhibitors, this compound exhibits minimal side effects and has a favorable safety profile, making it a promising candidate for therapeutic and cosmetic applications. Additionally, its unique chemical structure allows for targeted inhibition of tyrosinase, providing effective control over melanin synthesis.
Propriétés
Formule moléculaire |
C24H31N3O2 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H31N3O2/c28-23-8-6-22(7-9-23)26-14-16-27(17-15-26)24(29)19-25-12-10-21(11-13-25)18-20-4-2-1-3-5-20/h1-9,21,28H,10-19H2 |
Clé InChI |
YQAQFFRPWGNWEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















